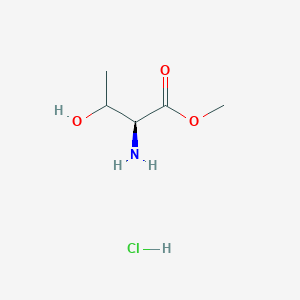
l-Threonine methyl ester chlorhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine methyl ester hydrochloride is a chemical compound with the molecular formula CH3CH(OH)CH(NH2)COOCH3 · HCl. It is a derivative of the essential amino acid L-Threonine, where the carboxyl group is esterified with methanol and combined with hydrochloric acid to form the hydrochloride salt. This compound is commonly used in various scientific research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Threonine methyl ester hydrochloride can be synthesized through the esterification of L-Threonine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the following steps:
Esterification: L-Threonine reacts with methanol in the presence of an acid catalyst such as sulfuric acid to form L-Threonine methyl ester.
Formation of Hydrochloride Salt: The L-Threonine methyl ester is then treated with hydrochloric acid to form L-Threonine methyl ester hydrochloride.
Industrial Production Methods
Industrial production of L-Threonine methyl ester hydrochloride often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as crystallization and recrystallization are commonly employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
L-Threonine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
L-Threonine methyl ester hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized as a feed and food additive to enhance nutritional value
Mechanism of Action
The mechanism of action of L-Threonine methyl ester hydrochloride involves its conversion to L-Threonine in biological systems. L-Threonine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic pathways. It acts as a precursor for the synthesis of other important biomolecules, including glycine and serine .
Comparison with Similar Compounds
L-Threonine methyl ester hydrochloride can be compared with other amino acid methyl ester hydrochlorides, such as:
- L-Serine methyl ester hydrochloride
- L-Valine methyl ester hydrochloride
- L-Methionine methyl ester hydrochloride
- L-Leucine methyl ester hydrochloride
Uniqueness
L-Threonine methyl ester hydrochloride is unique due to the presence of both hydroxyl and amino groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C5H12ClNO3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3?,4-;/m0./s1 |
InChI Key |
OZSJLLVVZFTDEY-LXNQBTANSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)OC)N)O.Cl |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)


![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)



![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
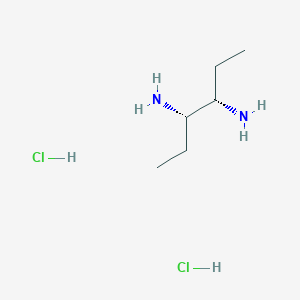
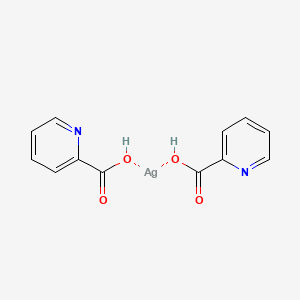
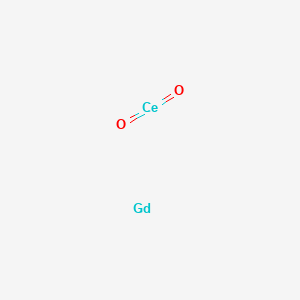
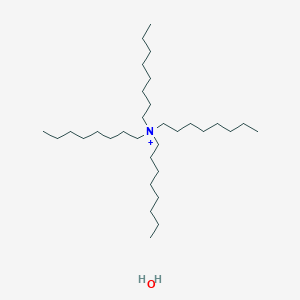
![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)
